molecular formula C7H3BrF4O B017595 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene CAS No. 105529-58-6

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

Cat. No. B017595
M. Wt: 259 g/mol
InChI Key: SBSFDYRKNUCGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorinated benzene compounds involves multiple steps, including halogenation, treatment with specific reagents, and reactions with organometallic intermediates. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, serving as a versatile starting material for organometallic synthesis due to its reactivity and ability to form synthetically useful reactions (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

The geometric structure and conformational properties of fluorinated benzene derivatives, such as 4-fluoro(trifluoromethoxy)benzene, have been extensively studied. Gas electron diffraction (GED) and quantum chemical calculations reveal a predominant perpendicular conformation of the C-O-C plane to the benzene ring, indicating the influence of fluorine and trifluoromethoxy groups on the molecule's overall structure (Shishkov et al., 2004).

Chemical Reactions and Properties

Fluorinated benzene compounds exhibit a variety of chemical behaviors, including reactions with organometallic compounds, halogenation, and nucleophilic substitution. The formation of fluoro-bridged metal-organic frameworks (MOFs) from reactions involving fluorinated benzene derivatives highlights the potential of these compounds in constructing complex structures with unique properties, such as significant shifts in NMR resonances upon coordination with metal ions (Plenio et al., 1997).

Physical Properties Analysis

The physical properties of fluorinated benzene derivatives, including solubility, melting points, and thermal stability, are crucial for their application in material science and organic synthesis. For example, the solvates of tris(4-fluorophenyl)antimony diaryloxides with benzene demonstrate interesting crystal structures and packing motifs, influenced by weak intermolecular hydrogen bonding and other non-covalent interactions, underscoring the role of fluorination in modifying physical properties (Sharutin et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene, such as reactivity towards nucleophilic substitution, electrophilic addition, and its role as an intermediate in synthesizing complex organic molecules, are influenced by the presence of fluorine and bromine atoms. These halogens can significantly alter the electronic properties of the benzene ring, facilitating the formation of new bonds and the synthesis of novel compounds (Zhang Tong-bin, 2012).

Scientific Research Applications

  • Building Block Chemical
    • Field : Organic Chemistry
    • Application : This aromatic compound has been reported as a building block chemical to prepare larger scaffolds .
  • Catalyst System
    • Field : Organic Chemistry
    • Application : This compound has been used in a catalyst system in the presence of a 2-arylbenzoic acid .
  • Synthesis of Larger Scaffolds
    • Field : Organic Chemistry
    • Application : This compound has been used in the synthesis of larger scaffolds .
    • Results : The outcomes of using this compound in the synthesis of larger scaffolds are not specified in the source .

Safety And Hazards

“4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene” is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-bromo-2-fluoro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSFDYRKNUCGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381984
Record name 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

CAS RN

105529-58-6
Record name 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105529-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoro-1-trifluoromethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Fluoro-4-(trifluoromethoxy)bromobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
Reactant of Route 5
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

Citations

For This Compound
3
Citations
J Dziaduszek, R Dąbrowski, S Urban, K Garbat… - Liquid …, 2017 - Taylor & Francis
Full article: Selected fluorosubstituted phenyltolanes with a terminal group: NCS, CN, F, OCF3 and their mesogenic and dielectric properties and use for the formulation of high …
Number of citations: 29 www.tandfonline.com
BD Palmer, AM Thompson, HS Sutherland… - Journal of medicinal …, 2010 - ACS Publications
A series of biphenyl analogues of the new tuberculosis drug PA-824 was prepared, primarily by coupling the known (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol with …
Number of citations: 123 pubs.acs.org
M Xiang - 2021 - repositories.lib.utexas.edu
Carbonyl addition is one of the most frequently utilized methods for C−C bond formation in Process Research and Development. Despite its importance, the majority of methods for …
Number of citations: 0 repositories.lib.utexas.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.